molecular formula C13H13N3O5S2 B4756402 4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}-3-thiophenecarboxamide

4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}-3-thiophenecarboxamide

Cat. No.: B4756402
M. Wt: 355.4 g/mol
InChI Key: XVBOJXPHPNAYAJ-UHFFFAOYSA-N
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Description

4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}-3-thiophenecarboxamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a thiophene ring, a sulfonyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}-3-thiophenecarboxamide typically involves multiple steps. One common method starts with the preparation of 4-nitrobenzenesulfonyl chloride, which is then reacted with 4,5-dimethyl-3-thiophenecarboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}-3-thiophenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}-3-thiophenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a probe for biological systems.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}-3-thiophenecarboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The nitrophenyl group may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-nitrophenylsulfonamide: Shares the sulfonyl and nitrophenyl groups but lacks the thiophene ring.

    3-thiophenecarboxamide: Contains the thiophene ring and carboxamide group but lacks the sulfonyl and nitrophenyl groups.

Uniqueness

4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}-3-thiophenecarboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl and nitrophenyl groups, along with the thiophene ring, makes it a versatile compound for various applications.

Properties

IUPAC Name

4,5-dimethyl-2-[(4-nitrophenyl)sulfonylamino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O5S2/c1-7-8(2)22-13(11(7)12(14)17)15-23(20,21)10-5-3-9(4-6-10)16(18)19/h3-6,15H,1-2H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBOJXPHPNAYAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}-3-thiophenecarboxamide
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4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}-3-thiophenecarboxamide
Reactant of Route 3
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4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}-3-thiophenecarboxamide
Reactant of Route 4
4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}-3-thiophenecarboxamide
Reactant of Route 5
Reactant of Route 5
4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}-3-thiophenecarboxamide
Reactant of Route 6
4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}-3-thiophenecarboxamide

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